![molecular formula C8H13NO4 B161621 Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) CAS No. 128753-44-6](/img/structure/B161621.png)
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) is a chemical compound that has been widely used in scientific research. It is also known as MCD and is a cyclic amino acid derivative. This compound has been used in various studies to investigate its biochemical and physiological effects.
作用機序
The mechanism of action of MCD is not fully understood. However, it has been suggested that MCD can inhibit the activity of a specific enzyme called acetyl-CoA carboxylase. This enzyme is involved in fatty acid synthesis in the body. MCD has also been shown to inhibit the growth of cancer cells in vitro.
生化学的および生理学的効果
MCD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, which leads to a decrease in fatty acid synthesis. It has also been shown to inhibit the growth of cancer cells in vitro. MCD has been used in various studies to investigate its effects on lipid metabolism, insulin sensitivity, and glucose homeostasis.
実験室実験の利点と制限
MCD has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. It has also been extensively studied, and its properties are well-known. However, MCD has some limitations as well. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of MCD in scientific research. It can be used as a tool to investigate the role of acetyl-CoA carboxylase in various biological processes. It can also be used in the development of new drugs for the treatment of metabolic disorders and cancer. Further studies are needed to fully understand the mechanism of action of MCD and its effects on various biological processes.
Conclusion:
In conclusion, Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) is a valuable compound that has been extensively used in scientific research. Its unique properties make it a useful tool for investigating various biological processes. Further studies are needed to fully understand its mechanism of action and its potential applications in the development of new drugs.
合成法
The synthesis of MCD is a multi-step process that involves the reaction of cyclopropanecarboxylic acid with methoxycarbonyl chloride and dimethylamine. The reaction is carried out under controlled conditions to obtain the desired product. The purity of the product is crucial for its use in scientific research.
科学的研究の応用
MCD has been extensively used in scientific research due to its unique properties. It has been used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. MCD has also been used as a ligand in metal catalysis and as a reagent in organic synthesis. It has been used in various studies to investigate its biochemical and physiological effects.
特性
CAS番号 |
128753-44-6 |
|---|---|
製品名 |
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) |
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
1-(methoxycarbonylamino)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(2)4-8(7,5(10)11)9-6(12)13-3/h4H2,1-3H3,(H,9,12)(H,10,11) |
InChIキー |
PGKAIIDQGIBEGU-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C(=O)O)NC(=O)OC)C |
正規SMILES |
CC1(CC1(C(=O)O)NC(=O)OC)C |
同義語 |
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
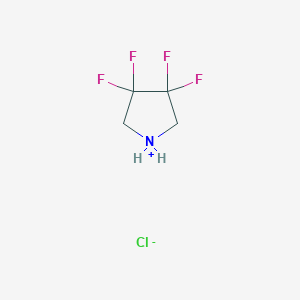
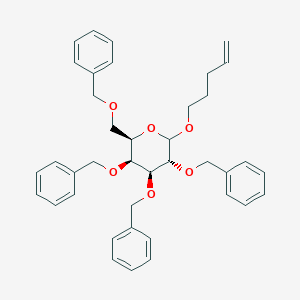
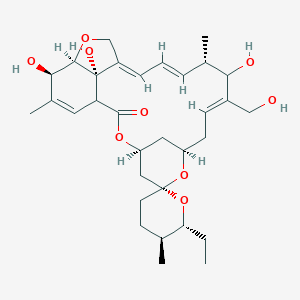

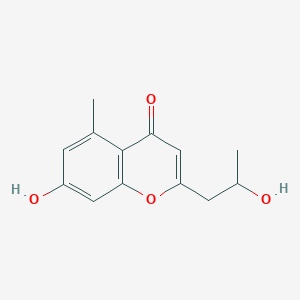

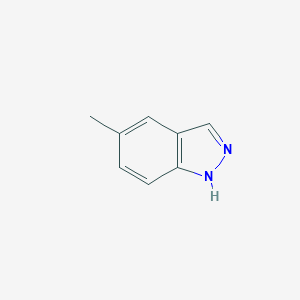
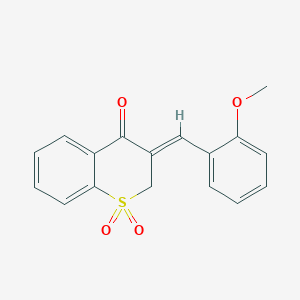

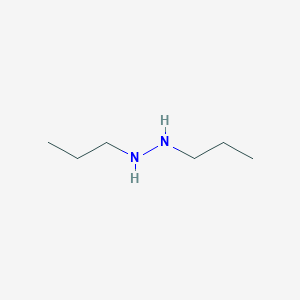
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

